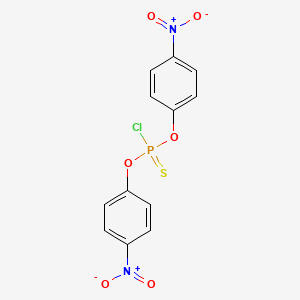
O,O-Bis(4-nitrophenyl) phosphorochloridothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and industrial applications due to its ability to act as a reagent and intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE typically involves the reaction of 4-nitrophenol with phosphorus oxychloride and thiophosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE include bases like pyridine and nucleophiles such as amines and alcohols. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE depend on the specific nucleophile used. For example, reaction with an amine would yield a phosphoramidothioate derivative .
Scientific Research Applications
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE involves its ability to act as an electrophile in chemical reactions. It targets nucleophilic sites in molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Similar Compounds
- BIS(4-NITROPHENYL) PHOSPHATE
- BIS(4-NITROPHENYL) CARBONATE
- BIS(4-NITROPHENYL) SULFATE
Uniqueness
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE is unique due to its phosphorochloridothioate group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Properties
CAS No. |
52678-80-5 |
|---|---|
Molecular Formula |
C12H8ClN2O6PS |
Molecular Weight |
374.69 g/mol |
IUPAC Name |
chloro-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H8ClN2O6PS/c13-22(23,20-11-5-1-9(2-6-11)14(16)17)21-12-7-3-10(4-8-12)15(18)19/h1-8H |
InChI Key |
MOSDDBBOIGXEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



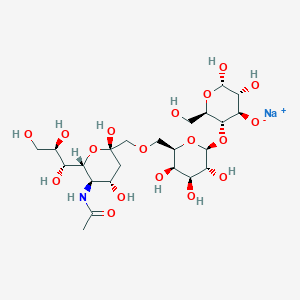

![2-[6-[[3-Methyl-3-(2-methylprop-2-enoyloxy)butan-2-yl]oxycarbonylamino]hexylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B13807169.png)
![2-[4-[n-Ethyl-N-(2-chloroethyl)amino]-2-methyl-phenylazo]-6-methylbenzothiazole](/img/structure/B13807172.png)
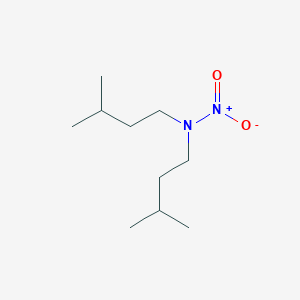
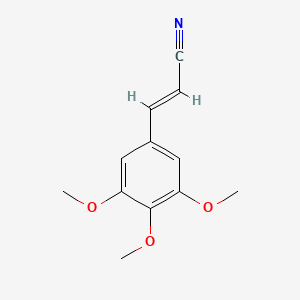
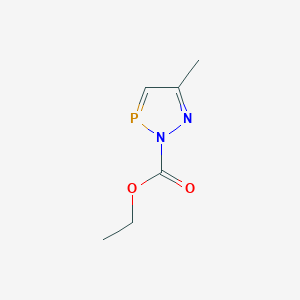
![N-[3-diazenyl-5-(diethylamino)-2-(3,5-dinitrothiophen-2-yl)phenyl]acetamide](/img/structure/B13807196.png)
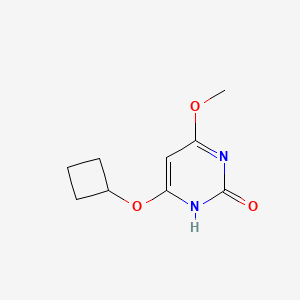
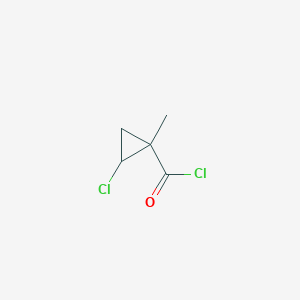
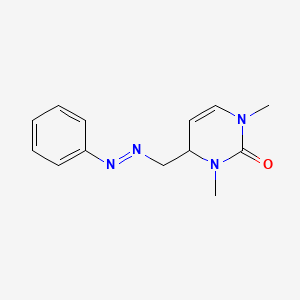

![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
